(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione

概述

描述

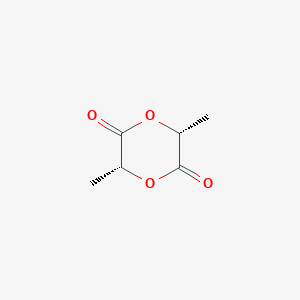

(3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione is a chiral lactone compound with a six-membered ring structure. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. The compound’s unique stereochemistry makes it an interesting subject for studies related to chirality and enantioselectivity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione typically involves the cyclization of appropriate diols or hydroxy acids under acidic conditions. One common method is the acid-catalyzed cyclization of 3,6-dimethyl-1,4-dioxane-2,5-diol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the lactone ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process. Additionally, purification techniques like distillation or crystallization are employed to obtain the final product with the desired enantiomeric purity.

化学反应分析

Ring-Opening Polymerization (ROP)

ROP is the most industrially significant reaction for D-lactide, forming high-molecular-weight PLA with controlled stereochemistry:

Key findings:

-

Stereoselectivity depends on catalyst choice. Organocatalysts like DBU yield isotactic PLA, while chiral salen-metal complexes enhance enantiopurity .

-

Reaction kinetics follow a living polymerization mechanism under anhydrous conditions, enabling block copolymer synthesis.

Epimerization and Racemization

D-lactide undergoes configurational changes under specific conditions:

Epimerization to meso-lactide

-

Conditions: 20°C in toluene with B(C₆F₅)₃ and 1,4-diazabicyclo[2.2.2]octane (DABCO) .

-

Outcome: 88.2% yield of rac-EA (racemic mixture) after 10 hours .

-

Mechanism: Borane-mediated Lewis acid catalysis facilitates methyl group inversion .

Thermal racemization

-

At >200°C, D-lactide equilibrates with L- and meso-lactide, complicating high-temperature processing .

Hydrolysis and Degradation

D-lactide hydrolyzes to (R,R)-lactic acid under aqueous conditions:

Copolymerization Reactions

D-lactide reacts with comonomers to tailor PLA properties:

Functionalization via Side-Chain Modification

D-lactide derivatives expand application scope:

-

Acetylation : Reacts with acetic anhydride to form acetylated PLA (water contact angle increases by 15°).

-

Graft copolymerization : Initiates atom transfer radical polymerization (ATRP) of styrene, creating PLA-<i>g</i>-PS amphiphiles.

Thermal Decomposition

Pyrolysis above 250°C produces:

科学研究应用

Biodegradable Polymers

PLA Production : D-lactide is a key monomer in the synthesis of polylactic acid (PLA), a biodegradable polymer widely used in packaging, disposable tableware, and biomedical applications. The polymerization of D-lactide can be achieved through ring-opening polymerization (ROP), leading to materials that are not only biodegradable but also possess mechanical properties comparable to conventional plastics .

Sustainability : The use of D-lactide in PLA production is particularly appealing due to its renewable nature. PLA can be derived from corn starch or sugarcane, making it a sustainable alternative to petroleum-based plastics. This aligns with global efforts to reduce plastic waste and promote eco-friendly materials .

Biomedical Applications

Drug Delivery Systems : D-lactide-based polymers have been explored for use in drug delivery systems. Their biodegradability allows for the gradual release of therapeutic agents over time, which can enhance treatment efficacy while minimizing side effects. Research indicates that PLA can be engineered to control drug release rates based on the polymer's molecular weight and composition .

Tissue Engineering : In tissue engineering, D-lactide is utilized to create scaffolds that support cell growth and tissue regeneration. The biocompatibility of PLA makes it suitable for applications such as sutures and implants. Studies have shown that PLA scaffolds can effectively promote cell adhesion and proliferation, contributing to successful tissue repair .

Industrial Applications

Packaging Materials : Due to its biodegradability and strength, PLA produced from D-lactide is increasingly used in food packaging. It offers an alternative to traditional plastics that contribute to environmental pollution. Companies are adopting PLA for its ability to decompose under industrial composting conditions .

Textiles and Fibers : D-lactide is also applied in the textile industry for producing fibers that are both strong and biodegradable. These fibers can be used in various applications ranging from clothing to non-woven fabrics .

- PLA in Medical Devices : A study published in Biomedical Materials explored the use of D-lactide-derived PLA in sutures and implants. The results indicated that these materials exhibited favorable biocompatibility and mechanical strength, making them suitable for various surgical applications .

- Sustainable Packaging Innovations : Research highlighted by Green Chemistry demonstrated the effectiveness of PLA made from D-lactide as an alternative to conventional plastics in food packaging. The study emphasized the material's ability to decompose under composting conditions without leaving harmful residues .

- Controlled Drug Release Mechanisms : An investigation into drug delivery systems using D-lactide-based polymers showed promising results in controlling the release rates of anti-cancer drugs. This approach could potentially improve therapeutic outcomes while reducing systemic toxicity .

作用机制

The mechanism of action of (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing the activity of the target molecules. This interaction can lead to various biological effects, depending on the pathway involved.

相似化合物的比较

(3R,6R)-3-benzyl-6-isopropyl-4-methylmorpholine-2,5-dione: Another chiral lactone with antifungal activity.

(3R,3’R,6’R)-lutein: A carotenoid with similar stereochemistry used in eye health.

Uniqueness: (3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione is unique due to its specific ring structure and stereochemistry, which make it a valuable compound for studying chirality and enantioselective reactions. Its applications in various fields, from organic synthesis to pharmaceutical research, highlight its versatility and importance.

生物活性

(3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly known as D-lactide, is a cyclic diester with significant implications in the fields of biochemistry and materials science. This compound is primarily recognized for its role as a monomer in the synthesis of biodegradable polymers such as polylactic acid (PLA). Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C₆H₈O₄

- Molecular Weight : 144.13 g/mol

- CAS Number : 13076-17-0

- Structure : The compound features a dioxane ring with two methyl groups at positions 3 and 6.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its toxicity, biodegradability, and potential therapeutic applications.

Toxicity Studies

Toxicological assessments indicate that D-lactide has low acute toxicity. The following data summarizes key findings:

| Test Type | Result |

|---|---|

| Oral LD50 (rat) | > 2000 mg/kg |

| Dermal LD50 (rat) | > 2000 mg/kg |

| Inhalation toxicity | Not classified |

These results suggest that D-lactide is relatively safe for use in controlled environments .

Biodegradability and Environmental Impact

D-lactide is readily biodegradable, which enhances its appeal as a material for sustainable applications. It decomposes into non-toxic byproducts under environmental conditions. The compound's partition coefficient (Log Pow) is approximately 0.4, indicating low bioaccumulation potential .

Applications in Drug Delivery

Recent research has explored the use of D-lactide in drug delivery systems. Its ability to form biodegradable polymers allows for controlled release of therapeutic agents. For instance, studies have demonstrated that D-lactide can be utilized to create nanoparticles that encapsulate drugs for targeted delivery to hypoxic tissues .

Case Study 1: Biodegradable Polymer Synthesis

A study conducted by researchers at TotalEnergies Corbion investigated the synthesis of PLA from D-lactide. The research highlighted the polymer's mechanical properties and degradation rates in biological environments. PLA produced from D-lactide exhibited excellent biocompatibility and was effective in various medical applications such as sutures and drug delivery systems .

Case Study 2: Targeted Drug Delivery Systems

In a study published in the University of Bath's research portal, D-lactide was incorporated into a bioreductive carrier system aimed at delivering anti-inflammatory drugs specifically to ischemic tissues. The results indicated successful drug release under hypoxic conditions, showcasing the potential of D-lactide-based systems in enhancing therapeutic efficacy .

属性

IUPAC Name |

(3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H](C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-75-9, 1044507-68-7 | |

| Record name | D-Lactide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044507-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10873989 | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13076-17-0 | |

| Record name | D-Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13076-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactide, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013076170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, (3R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D,D-Dilactide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1863O7V0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key thermal properties of polylactides synthesized from D-lactide?

A1: Poly(D-lactide) (PDLA) exhibits similar thermal properties to its enantiomer, poly(L-lactide) (PLLA). Both have a glass transition temperature (Tg) that can be influenced by factors like molecular weight and D-lactide content. [] Importantly, PDLA can form stereocomplexes with PLLA, resulting in significantly enhanced thermal stability, with melting temperatures (Tm) around 50 °C higher than either homopolymer. []

Q2: How does the D-lactide content affect the properties of polylactide materials?

A2: Increasing the D-lactide content generally decreases the crystallinity of PLA. High D-lactide content can lead to amorphous PLA, while lower contents allow for semi-crystalline structures. [, , ] This directly impacts properties like flexibility, degradation rate, and mechanical strength. For instance, higher D-lactide content can enhance flexibility but may reduce strength. [, ]

Q3: Can D-lactide based polymers be used for biomedical applications?

A3: Yes, poly(D-lactide) and its copolymers are promising for biomedical applications due to their biocompatibility and biodegradability. [, ] For example, poly(D-lactide) membranes have shown potential in bone regeneration by promoting bone formation within defects. []

Q4: What is the impact of stereocomplex formation on the properties of PLA materials?

A4: Stereocomplex formation between PDLA and PLLA leads to enhanced thermal and mechanical properties compared to the individual homopolymers. [, , , , ] This is due to the formation of a more tightly packed and thermodynamically stable crystalline structure.

Q5: How does the molecular weight of PDLA influence the properties of PLA blends?

A5: Blending PLLA with supramolecular polymers based on PDLA-PCVL-PDLA triblock copolymers, where PCVL represents poly(ε-caprolactone-co-δ-valerolactone), has been shown to improve PLLA properties. [] The molecular weight of the PDLA block in the supramolecular polymer influences the crystallization rate, melt strength, and toughness of the blend.

Q6: What makes electrospun nanofiber mats from D-lactide-containing PLAs unique?

A6: Electrospinning PLAs with varying D-lactide contents offers control over nanofiber morphology and mat properties. [] Higher D-lactide content can lead to coarser fibers with higher water vapor transmission rates, making them suitable for specific applications like wound dressings.

Q7: What are the common methods for synthesizing poly(D-lactide)?

A7: PDLA is typically synthesized via ring-opening polymerization (ROP) of D-lactide, often using catalysts like tin(II) octoate (Sn(Oct)2). [, , , ] This polymerization can be achieved in bulk or solution, with reaction conditions influencing the final polymer properties.

Q8: Can enzymes be used to catalyze the polymerization of D-lactide?

A8: Yes, engineered enzymes like Candida antarctica lipase B have been successfully redesigned to catalyze the ring-opening polymerization of D-lactide, offering a greener alternative to traditional catalysts. []

Q9: How can the molecular weight of PDLA be controlled during synthesis?

A9: The molecular weight of PDLA can be controlled by factors like monomer-to-initiator ratio, reaction time, and temperature. [, ] Chain extenders can also be added during polymerization to increase molecular weight. []

Q10: How is the stereocomplex formation between PLLA and PDLA confirmed?

A10: Stereocomplex formation is confirmed by various techniques, including differential scanning calorimetry (DSC), which shows a higher melting temperature for the stereocomplex compared to individual polymers. [, , , , ] Other techniques include wide-angle X-ray diffraction (WAXD), which reveals a distinct crystalline structure for the stereocomplex, and Fourier-transform infrared spectroscopy (FTIR). [, , , ]

Q11: How can we visualize the aggregates formed by stereocomplexation?

A11: Advanced microscopy techniques, like confocal laser scanning fluorescence microscopy (CLSFM), are used to visualize the aggregates. This is often done by using fluorescently labeled PDLA, allowing researchers to study the size, shape, and distribution of the aggregates. [, ]

Q12: What are the spectral characteristics of D-lactide?

A12: D-lactide can be characterized using spectroscopic techniques like FTIR and NMR. FTIR helps identify functional groups, while 1H-NMR and 13C-NMR provide detailed information about the arrangement of atoms within the molecule. [, ]

Q13: What are the limitations of conventional linear high-molecular-weight stereocomplex PLA?

A13: One limitation is its limited melt stability, meaning it may not fully regain its stereocomplex structure after melting, affecting its processability. []

Q14: Are there strategies to overcome the melt stability issue of stereocomplex PLA?

A14: Yes, incorporating small amounts of ε-caprolactone into PDLA, forming a random copolymer (PDLCL), has shown promise in enhancing the melt stability of stereocomplex PLA. [] The ε-caprolactone acts as a soft segment, facilitating chain movement and promoting stereocomplex re-formation after melting.

Q15: What is the significance of controlling the degradation rate of D-lactide-based materials?

A15: Controlling degradation is crucial for biomedical applications. The degradation rate can be tailored by adjusting factors like molecular weight, crystallinity, and copolymer composition. [, ]

Q16: How can the mechanical properties of PLA be further enhanced?

A16: Incorporating reinforcing agents like carbon nanotubes or nanoclays into the PLA matrix can significantly enhance mechanical properties, including tensile strength and toughness. [, ] Surface modification of these reinforcing agents can further improve their dispersion and interfacial adhesion within the PLA matrix.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。